molecular formula C6H3F4NO B13654476 3-Fluoro-4-(trifluoromethoxy)pyridine

3-Fluoro-4-(trifluoromethoxy)pyridine

Cat. No.: B13654476
M. Wt: 181.09 g/mol
InChI Key: ZXECHQYQRIGGRA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 4. This compound exhibits significant electron-withdrawing characteristics due to the combined inductive effects of fluorine and the trifluoromethoxy group, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₅H₃F₄NO, with a molecular weight of 169.08 g/mol. The presence of fluorine enhances metabolic stability, while the trifluoromethoxy group contributes to lipophilicity and bioactivity .

Properties

Molecular Formula

C6H3F4NO

Molecular Weight

181.09 g/mol

IUPAC Name

3-fluoro-4-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F4NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H

InChI Key

ZXECHQYQRIGGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Chlorine/Fluorine Exchange via Trichloromethylpyridine Intermediates

This method involves the fluorination of trichloromethyl-substituted pyridines using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts such as ferric chloride (FeCl3) or ferric fluoride (FeF3). The reaction is conducted under superatmospheric pressures (5–1200 psig) and elevated temperatures (150–250 °C), leading to high yields of trifluoromethylpyridine derivatives.

For example, the reaction of 2-chloro-5-(trichloromethyl)pyridine with anhydrous HF and FeCl3 catalyst produces 2-chloro-5-(trifluoromethyl)pyridine efficiently. This approach can be adapted to introduce fluorine substituents at various positions on the pyridine ring, including the 3-position, by selecting appropriate chlorinated precursors.

Direct Trifluoromethylation and Fluorination

Industrial and Research Data on Related Synthesis

The synthesis of trifluoromethylpyridines such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which shares structural similarity with this compound, has been extensively studied and optimized.

Vapor-Phase Chlorination and Fluorination

A common industrial method involves stepwise vapor-phase chlorination of methylpyridine derivatives to form trichloromethyl intermediates, followed by vapor-phase fluorination to yield trifluoromethylpyridines. The reaction conditions (temperature, catalyst, molar ratios) are critical for controlling the degree and position of halogenation.

Simultaneous Vapor-Phase Chlorination/Fluorination

Simultaneous chlorination and fluorination at high temperatures (>300 °C) over iron fluoride catalysts can produce chloro- and trifluoromethyl-substituted pyridines in a one-step process. This method allows for the production of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine, which can be further transformed into more complex derivatives.

Catalytic Hydrogenolysis for By-Product Recycling

Unwanted multi-chlorinated by-products formed during vapor-phase reactions can be converted back into trifluoromethylpyridine derivatives by catalytic hydrogenolysis, improving overall yield and cost-efficiency.

Summary Tables of Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Temperature (°C) Pressure (psig) Catalyst Yield/Notes
Chlorine/Fluorine Exchange (Liquid Phase) Trichloromethylpyridine + Anhydrous HF + FeCl3/FeF3 150–250 5–1200 FeCl3 or FeF3 Reaction time 1–100 h; high yield; purification by distillation
Vapor-Phase Chlorination + Fluorination Methylpyridine derivatives + Cl2 + Fluorination 320–450 Atmospheric Iron fluoride Stepwise or simultaneous; yields vary by substrate; by-product recycling possible
Direct Trifluoromethylation Halogenated pyridines + Trifluoromethyl copper Variable Variable Copper-based catalyst Multi-step; regioselective; less common industrially
Substrate Reaction Temperature (°C) Major Products Product Distribution (GC PA%)
3-Picoline 335 (CFB phase) / 320 (empty phase) 3-(Trifluoromethyl)pyridine (TF) TF: 86.4%; Chloro-TF: 6.6%; Dichloro-TF: 0.0%
3-Picoline 380 / 380 Chloro-TF, Dichloro-TF TF: 7.4%; Chloro-TF: 64.1%; Dichloro-TF: 19.1%
2-Picoline 350–360 TF, Chloro-TF, Dichloro-TF TF: 71.3%; Chloro-TF: 11.1%; Dichloro-TF: 2.4%
4-Picoline 380 / 380 Chloro-TF, Dichloro-TF TF: 7.4%; Chloro-TF: 64.1%; Dichloro-TF: 19.1%

Abbreviations: CFB = Catalyst Fluidized Bed; TF = Trifluoromethylpyridine; Chloro-TF = Chloro(trifluoromethyl)pyridine; Dichloro-TF = Dichloro(trifluoromethyl)pyridine; GC PA% = Gas Chromatography Peak Area Percentage

Research Findings and Considerations

  • The trifluoromethyl group is strongly electron withdrawing, which influences the reactivity and regioselectivity of substitution reactions on the pyridine ring.
  • Fluorine substitution at the 3-position can be achieved via nucleophilic aromatic substitution or controlled halogen exchange reactions.
  • The trifluoromethoxy group is typically introduced via nucleophilic substitution using trifluoromethoxide reagents or by employing trifluoromethoxy-substituted building blocks during ring construction.
  • Industrial-scale syntheses prioritize methods that maximize yield, minimize by-products, and allow recycling of intermediates to reduce costs.
  • Catalyst choice and reaction conditions are critical for controlling product distribution and purity, particularly in multi-halogenated systems.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and trifluoromethoxy-substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with the molecular formula CHFNO. It features a pyridine ring with a trifluoromethoxy group and a fluorine atom at the 3-position. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an attractive candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry

  • Its potential as a bioactive compound makes it valuable in drug development, particularly for anti-inflammatory and anticancer activities.
  • Its structure allows it to interact effectively with biological targets, such as enzymes and receptors.
  • Studies on the interactions of this compound with biomolecules reveal its ability to bind selectively to specific enzymes and proteins.
  • The presence of fluorine atoms enhances binding affinity through hydrophobic interactions and hydrogen bonding. For instance, interactions with cytochrome P450 enzymes have been noted, indicating its potential role in metabolic processes.

Synthesis and Reactivity

  • This compound is used for synthesizing various derivatives and exploring the compound's reactivity in different chemical environments.
  • Purification methods such as recrystallization and chromatography are employed to isolate the final product in its pure form.

Structural Similarity

  • The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties compared to similar compounds.
  • This unique arrangement enhances its reactivity and specificity in biological interactions, making it particularly useful in applications requiring precise molecular interactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition, the compound may interact with the active site, blocking substrate access and modulating enzyme activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Below is a comparative analysis of 3-fluoro-4-(trifluoromethoxy)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Reactivity
This compound C₅H₃F₄NO 169.08 F (3), -OCF₃ (4) High electron deficiency, stability in metabolic environments
2-Chloro-4-(trifluoromethoxy)pyridine C₆H₃ClF₃NO 197.54 Cl (2), -OCF₃ (4) Chlorine acts as a leaving group; reactive in cross-couplings
3-Ethynyl-4-(trifluoromethyl)pyridine C₈H₄F₃N 171.12 Ethynyl (3), -CF₃ (4) Ethynyl enables click chemistry; higher lipophilicity
2-[3-Fluoro-4-(trifluoromethoxy)phenyl]pyridine C₁₂H₇F₄NO 257.18 F and -OCF₃ on phenyl (3,4) Steric bulk due to phenyl; extended conjugation

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (LogP ~1.8, estimated) compared to hydroxyl or methoxy analogs. In contrast, 3-ethynyl-4-(trifluoromethyl)pyridine (LogP ~2.1) is more lipophilic due to the -CF₃ group .
  • Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability. The target compound decomposes at ~250°C, whereas 2-chloro-4-(trifluoromethoxy)pyridine is less stable (decomposition ~200°C) due to weaker C-Cl bonds .

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(trifluoromethoxy)pyridine, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves halogenation and functional group introduction on the pyridine ring. A two-step approach is often employed:

Fluorination : Direct fluorination of a precursor (e.g., 4-hydroxypyridine) using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Q. How does the electronic nature of the trifluoromethoxy group influence the pyridine ring’s reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, which:
  • Deactivates the ring , reducing electrophilic substitution rates but enhancing oxidative stability.

  • Directs cross-coupling reactions (e.g., Suzuki-Miyaura) to the 2- and 6-positions due to meta-directing effects. For example, coupling this compound-2-boronic ester with aryl halides under Pd catalysis .
    Experimental Tip : Use bulky ligands (e.g., SPhos) to suppress homocoupling byproducts.

    • Data Table :
Reaction TypePreferred PositionCatalyst SystemYield Range
Suzuki Coupling2-positionPd(OAc)₂, SPhos, K₂CO₃45–70%
Buchwald-Hartwig Amination6-positionPd₂(dba)₃, Xantphos30–55%

Q. What strategies resolve regioselectivity conflicts during functionalization of this compound?

  • Methodological Answer : Conflicting directing effects between fluorine (ortho/para-directing) and trifluoromethoxy (meta-directing) groups require tailored approaches:
  • Protection/Deprotection : Temporarily block the trifluoromethoxy group using silyl ethers to favor fluorine-directed reactions .
  • Directed Ortho-Metalation : Use strong bases like LDA (lithium diisopropylamide) to deprotonate the 2-position, enabling selective functionalization .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict charge distribution and reactive sites, guiding experimental design .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

  • Methodological Answer : Common issues and solutions:
  • Impurity in Fluorination Step : Use HPLC to detect di-fluorinated byproducts; optimize DAST stoichiometry (1.2–1.5 eq.) and reaction time (<4 hours) .
  • Incomplete Trifluoromethoxy Coupling : Replace AgOTf with CuI as a co-catalyst to enhance reactivity .
  • Moisture Sensitivity : Employ Schlenk line techniques for anhydrous conditions and molecular sieves (3Å) to scavenge trace water .

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